2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butylphenoxy group and a morpholin-4-ylsulfonylphenyl group linked by an acetamide moiety, which contributes to its distinctive chemical behavior and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of 4-tert-butylphenoxyacetic acid: This can be achieved by reacting 4-tert-butylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 4-tert-butylphenoxyacetic acid is then converted to its acyl chloride using thionyl chloride. This acyl chloride is subsequently reacted with 4-(morpholin-4-ylsulfonyl)aniline to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors for precise control of reaction conditions, such as temperature and pH, and the implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy and morpholine groups can be oxidized under strong oxidative conditions, potentially leading to the formation of quinones or sulfoxides.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may target the sulfonyl group or the amide bond.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones, sulfoxides, or sulfones.
Reduction: Reduced amides or alcohols.
Substitution: Halogenated derivatives or other substituted phenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with various biomolecules. It may also serve as a probe in biochemical assays.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features suggest it could interact with specific biological targets, making it a candidate for developing new therapeutic agents.
Industry
In industrial applications, this compound can be used in the formulation of specialty chemicals, such as surfactants or stabilizers, due to its amphiphilic nature.
Mechanism of Action
The mechanism by which 2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and morpholine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target proteins. This can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylphenoxyacetic acid: Shares the phenoxy and tert-butyl groups but lacks the morpholine and sulfonyl functionalities.
N-(4-morpholin-4-ylsulfonylphenyl)acetamide: Contains the morpholine and sulfonyl groups but lacks the phenoxy and tert-butyl groups.
Uniqueness
2-(4-tert-butylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications across different fields, distinguishing it from other similar compounds.
This detailed overview highlights the significance and versatility of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-22(2,3)17-4-8-19(9-5-17)29-16-21(25)23-18-6-10-20(11-7-18)30(26,27)24-12-14-28-15-13-24/h4-11H,12-16H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZPICNXKVWZSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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